{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid
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Overview
Description
“{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid” is a chemical compound with the CAS Number: 1022919-08-9 . It has a molecular weight of 252.27 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid” is1S/C12H16N2O4/c1-8-2-3-9(18-8)7-14-5-4-13-12(17)10(14)6-11(15)16/h2-3,10H,4-7H2,1H3,(H,13,17)(H,15,16)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid” is a solid at room temperature . It has a molecular weight of 252.27 . The compound’s InChI code is1S/C12H16N2O4/c1-8-2-3-9(18-8)7-14-5-4-13-12(17)10(14)6-11(15)16/h2-3,10H,4-7H2,1H3,(H,13,17)(H,15,16)
.
Scientific Research Applications
Anti-HIV Agents
- Research on the synthesis of certain heterocyclic compounds, including those with furyl and piperazinyl groups, explored their potential as anti-HIV agents. For instance, cyclocondensation reactions involving glyoxylic acid derivatives led to compounds that were evaluated for their anti-HIV activity, although some were found to be inactive in preliminary tests (Kang-chien Liu, B. Shih, C.‐H. Lee, 1993).
Oligomerization Studies
- Studies on the oligomerization of 2-methylfuran, yielding products such as 2,4,4-tris(5′-methyl-2′-furyl)-1-pentanol, provide insights into the chemical behavior and potential applications of furyl-containing compounds in polymer science and materials engineering (Akira Ishigaki, T. Shono, 1974).
Alzheimer's Disease Research
- A study synthesized multifunctional amides, including furyl(1-piperazinyl)methanone derivatives, to explore their therapeutic potential for Alzheimer's disease. These compounds exhibited moderate enzyme inhibitory activity and mild cytotoxicity, suggesting their potential use in developing treatments for neurodegenerative disorders (Mubashir Hassan, M. Abbasi, Aziz‐ur‐Rehman, et al., 2018).
Therapeutic Agent Development
- Research into the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives aimed at finding suitable therapeutic agents. These compounds demonstrated good enzyme inhibitory activity and showed potential as therapeutic agents due to their activity against various bacterial strains (G. Hussain, M. Abbasi, Aziz‐ur‐Rehman, et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-2-3-9(18-8)7-14-5-4-13-12(17)10(14)6-11(15)16/h2-3,10H,4-7H2,1H3,(H,13,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNUTYXPWKUFMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCNC(=O)C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388177 |
Source
|
Record name | {1-[(5-Methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid | |
CAS RN |
1022919-08-9 |
Source
|
Record name | {1-[(5-Methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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